[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol
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Overview
Description
[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol is a bicyclic compound characterized by its unique structural features. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure includes a bicyclo[3.2.0]heptane core with methoxy groups and a methanol functional group, which contribute to its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps introduce the methoxy groups and the methanol moiety. The reaction conditions often involve:
Diels-Alder Reaction: This step may use dienes and dienophiles under thermal or catalytic conditions to form the bicyclic structure.
Methoxylation: Introduction of methoxy groups can be achieved using methanol and acid catalysts.
Hydroxylation: The methanol group is typically introduced via reduction reactions, such as the reduction of a carbonyl precursor using reagents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may scale up these laboratory methods, optimizing for yield and cost-effectiveness. Continuous flow reactors and advanced catalytic systems can enhance the efficiency of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for methoxylation, transition metal catalysts for various transformations.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, [(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s structure may be modified to enhance its pharmacological properties, leading to the discovery of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol involves its interaction with molecular targets through its functional groups. The methoxy and methanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane-2-methanol: Similar bicyclic structure but with different functional groups.
Myrtanol: Another bicyclic compound with similar core structure but different substituents.
Uniqueness
[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol is unique due to its specific arrangement of methoxy and methanol groups, which confer distinct reactivity and potential applications. Its stereochemistry also plays a crucial role in its behavior and interactions, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of [(1S,5S)-6,6-Dimethoxy-3-bicyclo[320]heptanyl]methanol, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
[(1S,5S)-6,6-dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-12-10(13-2)5-8-3-7(6-11)4-9(8)10/h7-9,11H,3-6H2,1-2H3/t7?,8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCXWBKZQWSXMD-NPPUSCPJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2C1CC(C2)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(C[C@H]2[C@@H]1CC(C2)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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